molecular formula C8H14O2 B2649732 (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2241138-95-2

(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No. B2649732
CAS RN: 2241138-95-2
M. Wt: 142.198
InChI Key: FEBGNVHJCXQJHU-UHFFFAOYSA-N
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Description

“(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the CAS Number: 2241138-95-2 . It has a molecular weight of 142.2 and its IUPAC name is (4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol . The compound is in liquid form .


Synthesis Analysis

While specific synthesis methods for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” were not found, there is a general approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is 1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a liquid . and is stored at a temperature of 4 . The country of origin is UA .

Scientific Research Applications

Bioactive Compound Development

Bicyclo[2.1.1]hexanes, including this compound, are increasingly being incorporated into newly developed bio-active compounds . They play an important role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Drug Synthesis

The compound has been incorporated into the structure of five drugs . The specific drugs are not mentioned in the sources, but this indicates a significant role in pharmaceutical research.

Agrochemical Synthesis

In addition to drugs, the compound has also been incorporated into the structure of three agrochemicals . This suggests potential applications in agriculture, such as pest control or plant growth regulation.

Bioisosteres of Ortho- and Meta-Benzenes

The compound has been validated biologically as bioisosteres of ortho- and meta-benzenes . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Chemical Space Exploration

The compound opens the gate to sp3-rich new chemical space . In the quest to improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres .

Synthetic Accessibility

The compound is still underexplored from a synthetic accessibility point of view . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed .

Safety and Hazards

The safety information for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Future Directions

While specific future directions for “(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” were not found, there is a general trend in the development of catalytic nucleophilic substitution reactions . These reactions are fundamentally important transformations in organic chemistry and are emerging areas of research .

properties

IUPAC Name

(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-7-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBGNVHJCXQJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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